molecular formula C16H13N5O3S B11702710 N-[5-(Furan-2-ylmethylene-hydrazinocarbonylmethyl)-[1,3,4]thiadiazol-2-yl]-benzamide

N-[5-(Furan-2-ylmethylene-hydrazinocarbonylmethyl)-[1,3,4]thiadiazol-2-yl]-benzamide

Cat. No.: B11702710
M. Wt: 355.4 g/mol
InChI Key: TVBMOENGKVHBAI-LICLKQGHSA-N
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Description

N-[5-({N’-[(E)-(FURAN-2-YL)METHYLIDENE]HYDRAZINECARBONYL}METHYL)-1,3,4-THIADIAZOL-2-YL]BENZAMIDE is a complex organic compound that features a furan ring, a thiadiazole ring, and a benzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-({N’-[(E)-(FURAN-2-YL)METHYLIDENE]HYDRAZINECARBONYL}METHYL)-1,3,4-THIADIAZOL-2-YL]BENZAMIDE typically involves the condensation of furan-2-carbaldehyde with hydrazine derivatives, followed by cyclization with thiadiazole precursors. The reaction conditions often require controlled temperatures and the use of catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

N-[5-({N’-[(E)-(FURAN-2-YL)METHYLIDENE]HYDRAZINECARBONYL}METHYL)-1,3,4-THIADIAZOL-2-YL]BENZAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve specific solvents, temperatures, and pH levels to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the furan ring may yield furan-2,3-dione derivatives, while reduction of the hydrazinecarbonyl group may produce amines .

Scientific Research Applications

N-[5-({N’-[(E)-(FURAN-2-YL)METHYLIDENE]HYDRAZINECARBONYL}METHYL)-1,3,4-THIADIAZOL-2-YL]BENZAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[5-({N’-[(E)-(FURAN-2-YL)METHYLIDENE]HYDRAZINECARBONYL}METHYL)-1,3,4-THIADIAZOL-2-YL]BENZAMIDE involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with specific binding sites. These interactions can lead to various biological effects, including antimicrobial and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[5-({N’-[(E)-(FURAN-2-YL)METHYLIDENE]HYDRAZINECARBONYL}METHYL)-1,3,4-THIADIAZOL-2-YL]BENZAMIDE is unique due to its combination of a furan ring, a thiadiazole ring, and a benzamide group, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C16H13N5O3S

Molecular Weight

355.4 g/mol

IUPAC Name

N-[5-[2-[(2E)-2-(furan-2-ylmethylidene)hydrazinyl]-2-oxoethyl]-1,3,4-thiadiazol-2-yl]benzamide

InChI

InChI=1S/C16H13N5O3S/c22-13(19-17-10-12-7-4-8-24-12)9-14-20-21-16(25-14)18-15(23)11-5-2-1-3-6-11/h1-8,10H,9H2,(H,19,22)(H,18,21,23)/b17-10+

InChI Key

TVBMOENGKVHBAI-LICLKQGHSA-N

Isomeric SMILES

C1=CC=C(C=C1)C(=O)NC2=NN=C(S2)CC(=O)N/N=C/C3=CC=CO3

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=NN=C(S2)CC(=O)NN=CC3=CC=CO3

Origin of Product

United States

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